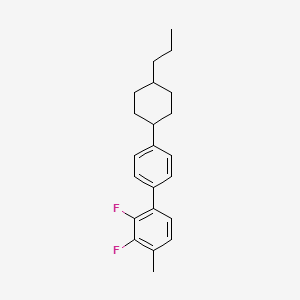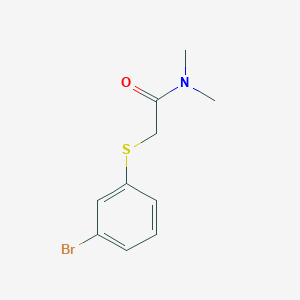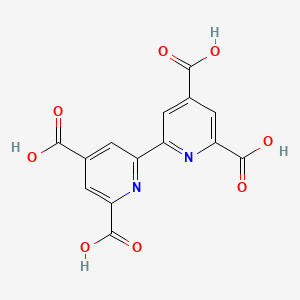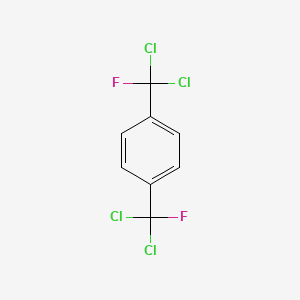
1,1,1,2,3,3-Hexafluoro-4-methoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3-Hexafluoro-4-methoxybutane is a chemical compound with the molecular formula C5H6F6O and a molecular weight of 196.0910 g/mol . It is a hydrofluoroether, characterized by the presence of both fluorine and ether functional groups. This compound is known for its unique properties, including high thermal stability and low toxicity, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane typically involves the fluorination of appropriate precursors. One common method is the reaction of a suitable butane derivative with hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3-Hexafluoro-4-methoxybutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce various fluorinated ethers .
Scientific Research Applications
1,1,1,2,3,3-Hexafluoro-4-methoxybutane has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique properties.
Biology: Employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-4-methoxybutane involves its interaction with molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various substrates. This reactivity is harnessed in chemical reactions and industrial applications to achieve desired outcomes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3-Hexafluoro-2-methoxypropane: Another hydrofluoroether with similar properties but different molecular structure.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Known for its use as a solvent and reagent in organic synthesis.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: A related compound with additional fluorine atoms, used in similar applications.
Uniqueness
1,1,1,2,3,3-Hexafluoro-4-methoxybutane is unique due to its specific combination of fluorine and ether functional groups, which impart high thermal stability and low toxicity. These properties make it particularly valuable in applications requiring stable and non-toxic compounds .
Properties
CAS No. |
58705-93-4 |
|---|---|
Molecular Formula |
C5H6F6O |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-methoxybutane |
InChI |
InChI=1S/C5H6F6O/c1-12-2-4(7,8)3(6)5(9,10)11/h3H,2H2,1H3 |
InChI Key |
XHVKFIIHYDDMQB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)









